molecular formula C19H20Cl2N2O3S B5173818 N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Numéro de catalogue B5173818
Poids moléculaire: 427.3 g/mol
Clé InChI: BQZWRSFAYUPISM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in scientific research to study the physiological and biochemical effects of various drugs and neurotransmitters on different systems of the body. DREADD is a genetically engineered receptor that is activated by a synthetic ligand called clozapine-N-oxide (CNO), which allows researchers to selectively activate or inhibit specific cell types in vivo.

Mécanisme D'action

DREADD works by binding to and activating G proteins, which are intracellular signaling molecules that regulate various physiological processes. When activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, DREADD can either stimulate or inhibit the activity of the cells expressing the receptor, depending on the type of DREADD used.
Biochemical and Physiological Effects
DREADD has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and system being studied. For example, DREADD activation has been used to study the role of specific neural circuits in addiction, anxiety, depression, and other psychiatric disorders. DREADD has also been used to investigate the role of various neurotransmitters and hormones in regulating various physiological processes, such as metabolism, inflammation, and pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using DREADD in scientific research is its specificity and selectivity. By targeting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes without affecting other cell types or systems. DREADD is also reversible, which allows researchers to turn the receptor on or off at will.
One of the limitations of using DREADD in scientific research is the potential for off-target effects. Although DREADD is highly specific and selective, it is still possible for the receptor to activate or inhibit other cell types or systems in vivo. Another limitation is the need for a synthetic ligand (N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide) to activate the receptor, which can be expensive and difficult to administer in vivo.

Orientations Futures

Despite its limitations, DREADD has the potential to revolutionize the field of neuroscience and pharmacology. Some of the future directions for DREADD research include:
1. Developing new DREADD variants with improved specificity and selectivity.
2. Investigating the role of DREADD in various physiological and pathological processes, such as aging, neurodegeneration, and cancer.
3. Developing new synthetic ligands that can activate or inhibit DREADD with greater potency and efficacy.
4. Studying the long-term effects of DREADD activation or inhibition on various systems of the body.
5. Developing new methods for delivering DREADD and synthetic ligands in vivo, such as gene therapy or nanoparticles.
Conclusion
Overall, DREADD is a powerful tool that has revolutionized the field of neuroscience and pharmacology. By selectively activating or inhibiting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes. Although DREADD has some limitations, it has the potential to lead to new treatments for a wide range of diseases and disorders.

Méthodes De Synthèse

DREADD was first developed in 2007 by Bryan Roth and colleagues at the University of North Carolina at Chapel Hill. The receptor was created by combining the extracellular domain of the human muscarinic acetylcholine receptor M~3~ with the intracellular signaling domain of the human kappa opioid receptor KOR. The resulting chimeric receptor was then modified to be activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide instead of acetylcholine or opioids.

Applications De Recherche Scientifique

DREADD has been widely used in scientific research to study the function of various neural circuits and systems in vivo. By selectively activating or inhibiting specific cell types in the brain or other organs, researchers can investigate the role of these cells in various physiological and pathological processes.

Propriétés

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-3-10-22-19(24)13-23(12-15-6-9-17(20)18(21)11-15)27(25,26)16-7-4-14(2)5-8-16/h3-9,11H,1,10,12-13H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWRSFAYUPISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.